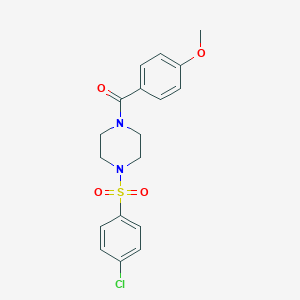![molecular formula C18H26N2O4 B248421 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B248421.png)
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic compound known for its potential applications in medicinal chemistry. The compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a 3-methylbutan-1-one moiety. This structural configuration imparts unique chemical and biological properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first prepared by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Benzoyl Group: The intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzoylated piperazine.
Attachment of the Butanone Moiety: Finally, the benzoylated piperazine is reacted with 3-methylbutan-1-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions: 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
科学研究应用
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1
属性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)11-17(21)19-7-9-20(10-8-19)18(22)14-5-6-15(23-3)16(12-14)24-4/h5-6,12-13H,7-11H2,1-4H3 |
InChI 键 |
VZYKUJBDFDBDIR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(4-Methoxyphenyl)carbonyl]piperazin-1-yl}-2-(naphthalen-2-yloxy)ethanone](/img/structure/B248339.png)
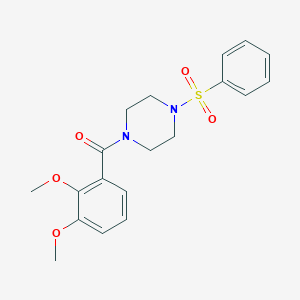
![2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE](/img/structure/B248341.png)
![(2,3-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248343.png)
methanone](/img/structure/B248346.png)
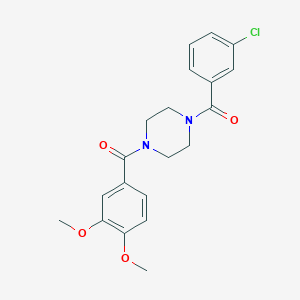
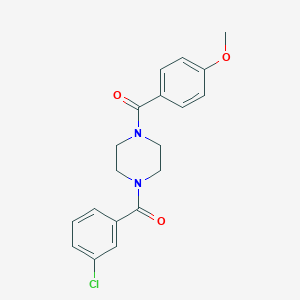
![2-(4-CHLOROPHENOXY)-1-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B248352.png)
![1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248355.png)
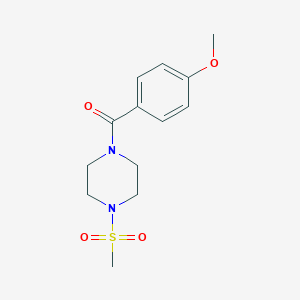
methanone](/img/structure/B248359.png)
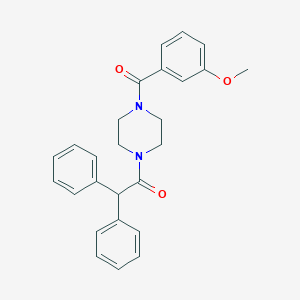
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone](/img/structure/B248363.png)
